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Compound of Interest

N-Hydroxyfuran-2-
Compound Name:
carboximidamide

CAS No.: 261734-99-0

Cat. No.: B3255948

. J

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5]1[6][7]

N-Hydroxyfuran-2-carboximidamide, commonly known as Furan-2-carboxamidoxime, is a

critical heterocyclic building block used primarily in the synthesis of 1,2,4-oxadiazoles—a
scaffold ubiquitous in modern medicinal chemistry (e.g., sphingosine-1-phosphate receptor
agonists). It functions as a bioisostere for esters and amides and serves as a bidentate ligand
in coordination chemistry.
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Specification

Systematic Name

N-Hydroxyfuran-2-carboximidamide

Common Name

Furan-2-carboxamidoxime

CAS Number (Free Base)

1236839-88-5 (Verified Commercial Registry)

CAS Number (HCI Salt) 154346-10-8
Molecular Formula
Molecular Weight 126.11 g/mol

Physical State

Crystalline Solid

Solubility

Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

pKa (Calculated)

~11.5 (Amidoxime OH), ~4.5 (Protonated imine)

SMILES

ON=C(N)clocccl

Note on Nomenclature: Users must distinguish this compound from N-Hydroxyfuran-2-
carboxamide (Hydroxamic acid, CAS 17698-14-5). The target molecule here contains an

imidamide functional group (

), not a carbonyl amide.

Synthetic Pathway & Mechanistic Insight[1][8]

The synthesis of N-Hydroxyfuran-2-carboximidamide is a classic nucleophilic addition of
hydroxylamine to a nitrile. This reaction is thermodynamically driven but requires careful pH
control to ensure the availability of the free nucleophile (

) while preventing the degradation of the furan ring.
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Mechanistic Workflow

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the
electrophilic carbon of the cyano group in 2-furonitrile.

Release Free Base | Generate Nucleophile Addition -ormatior ime | ul
(NH20H.HCI + Na2CO3) (Reflux with 2-Furonitrile) (Solvent Evap + Crystallization)

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow from nitrile precursor.

Detailed Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

2-Furonitrile (CAS 617-90-3): 1.0 equiv (0.93 g)

Hydroxylamine Hydrochloride (

): 2.0 equiv (1.39 g)

Sodium Carbonate (

): 1.0 equiv (1.06 g) or Triethylamine (

)

Solvent: Ethanol/Water (2:1 v/v)
Procedure:

e Free Base Generation: In a round-bottom flask, dissolve Hydroxylamine HCI (1.39 g) in
minimal water (5 mL). Slowly add Sodium Carbonate (1.06 g). Critical: Evolution of

gas will occur; stir until effervescence ceases to ensure full liberation of
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e Addition: Add 2-Furonitrile (0.93 g) dissolved in Ethanol (10 mL) to the aqueous

hydroxylamine solution.

e Reaction: Reflux the mixture at 70-80°C for 6—12 hours. Monitor via TLC (Mobile phase: 5%
MeOH in DCM). The nitrile spot (

) should disappear, and a more polar amidoxime spot (
) should appear.

o Workup:
o Evaporate the ethanol under reduced pressure.
o The residue will be an agueous slurry. Extract with Ethyl Acetate (3 x 15 mL).
o Dry organic layer over anhydrous
, filter, and concentrate.
 Purification: Recrystallize from Ethanol/Hexane or Toluene to obtain white/off-white needles.
Scientific Rationale:

o Excess Hydroxylamine: A 2-fold excess is used to drive the equilibrium forward and
compensate for any thermal decomposition of the unstable free hydroxylamine.

» Base Selection: Carbonate is preferred over hydroxide to avoid hydrolysis of the nitrile to the
carboxylic acid (furoic acid) or amide.

Reactivity & Applications

The primary utility of N-Hydroxyfuran-2-carboximidamide lies in its ability to undergo
Tiemann rearrangement or condensation with electrophiles to form 1,2,4-oxadiazoles.

Pathway: 1,2,4-Oxadiazole Formation
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This transformation is the "gold standard" reaction for this molecule. It reacts with activated
carboxylic acid derivatives (acid chlorides, anhydrides) or esters.

Furan-2-carboxamidoxime

Acylating Agent

(Nucleophile) (R-COCI or R-COOH + CDI)

O-Acylation (RT)/ O-Acylation (RT)

O-Acylamidoxime
(Intermediate)

Heat / Base

Thermal Cyclization
(- H20)

3-(Furan-2-yl)-5-substituted-

1,2,4-oxadiazole

Click to download full resolution via product page
Figure 2: Conversion of amidoxime to 1,2,4-oxadiazole scaffold.
Key Application Notes:

o Super-Electrophiles: When reacting with trifluoroacetic anhydride, the cyclization is often
instantaneous.

» Bioisosterism: The resulting furan-oxadiazole moiety is often used to mimic ester linkages in
drug candidates to improve metabolic stability (half-life) while maintaining hydrogen bond
acceptor capability.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:
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e 1H NMR (DMSO-d6):

o 9.5-10.0 ppm (s, 1H, -OH): Broad singlet, disappears with
shake.
o 5.5-6.0 ppm (s, 2H, -NH2): Broad singlet.

o 7.7 (d), 6.9 (d), 6.5 (dd) ppm: Characteristic furan ring protons.
e IR Spectroscopy:

o 3300-3500 cm~*: Strong N-H and O-H stretching.

o 1650-1690 cm~1: C=N stretching (characteristic of the amidoxime core).
e Mass Spectrometry:

o ESI-MS:

Safety & Handling

e Hazards: As with most amidoximes and furan derivatives, treat as a potential skin and eye
irritant (H315, H319).

o Thermal Instability: Amidoximes can decompose exothermically at high temperatures (

). Do not distill the solid.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the
amide or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Hydroxyfuran-2-carboximidamide: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3255948#n-hydroxyfuran-2-carboximidamide-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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